molecular formula C21H14FN3O3S B14955055 methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate

methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate

Cat. No.: B14955055
M. Wt: 407.4 g/mol
InChI Key: ZWJKAXLLSSWEDO-PWFSRHFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate is a complex organic compound that features a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the (E)-2-(4-fluorophenyl)ethenyl group: This step may involve a Heck reaction or similar coupling reaction.

    Esterification: The final step involves esterification to form the methyl benzoate moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the thiazole ring.

    Reduction: Reduction of the ethenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or hydrogenation catalysts.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets.

Industry

In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(Z)-{2-[(E)-2-phenylethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate
  • Methyl 4-[(Z)-{2-[(E)-2-(4-chlorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate

Uniqueness

The presence of the 4-fluorophenyl group in methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate may impart unique properties such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Biological Activity

Methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, structure, and biological activity of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzoate moiety linked to a thiazolo-triazole system with a 4-fluorophenyl group. The synthesis typically involves multi-step organic reactions, including the formation of triazole derivatives and their subsequent modifications. Recent studies have reported successful synthesis methods that yield high purity and structural integrity of the compound .

Table 1: Structural Components of this compound

ComponentDescription
BenzoateMethyl ester of benzoic acid
Thiazolo-TriazoleContains a thiazole ring fused with triazole
FluorophenylA phenyl group substituted with fluorine

Anticancer Properties

Research has indicated that derivatives of triazoles exhibit significant anticancer activity. Specifically, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that the compound could induce apoptosis in human cancer cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) at low micromolar concentrations .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that it possesses antibacterial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various animal models. The compound was found to reduce the levels of pro-inflammatory cytokines and inhibit inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Studies

  • MCF-7 Cell Line Study : In a study assessing the cytotoxic effects of various triazole derivatives on MCF-7 cells, this compound showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.
  • Animal Model for Inflammation : A recent animal study evaluated the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model. The results indicated a substantial reduction in edema compared to control groups treated with saline.

Properties

Molecular Formula

C21H14FN3O3S

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 4-[(Z)-[2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C21H14FN3O3S/c1-28-20(27)15-7-2-14(3-8-15)12-17-19(26)25-21(29-17)23-18(24-25)11-6-13-4-9-16(22)10-5-13/h2-12H,1H3/b11-6+,17-12-

InChI Key

ZWJKAXLLSSWEDO-PWFSRHFBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)F)S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)F)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.